molecular formula C9H20O7Si2 B12789299 Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 100402-89-9

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Cat. No.: B12789299
CAS No.: 100402-89-9
M. Wt: 296.42 g/mol
InChI Key: MJKQABSOJSRWQG-UHFFFAOYSA-N
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Description

. It is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its ability to form stable siloxane bonds and its reactivity towards nucleophiles. This makes it highly effective as a coupling agent and adhesion promoter in various applications .

Biological Activity

Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a silicon-based compound notable for its unique structural features, including both silane and epoxide functionalities. This compound has garnered attention for its significant biological activity, particularly in applications related to biomolecule immobilization, biosensor development, and drug delivery systems.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₀O₅Si
  • Molecular Weight : Approximately 296.42 g/mol
  • Functional Groups : Contains trimethoxy groups and an epoxide ring, which contribute to its reactivity and utility in various applications.

The presence of the epoxide group allows for reactions with nucleophiles, making it highly effective for forming covalent bonds with biological molecules. This property is crucial for applications in biocompatible coatings and drug delivery systems.

Mechanisms of Biological Activity

  • Covalent Bond Formation : The compound can form strong covalent bonds with proteins and other biomolecules through hydrolysis and epoxide ring-opening reactions. This capability enhances its effectiveness in medical applications, particularly in creating durable coatings that improve adhesion properties.
  • Biosensor Development : Due to its ability to immobilize biomolecules effectively, dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is utilized in the development of biosensors that require stable interactions with biological analytes.
  • Drug Delivery Systems : The compound's reactivity allows it to be incorporated into drug delivery systems where controlled release of therapeutics is essential.

Toxicity and Safety Assessments

Research indicates that dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane exhibits low toxicity under controlled conditions:

  • Skin and Eye Irritation : It is considered mildly irritating to skin and eyes but does not induce significant sensitization in humans or animals .
  • Genotoxicity : Studies have shown that the compound has a potential genotoxic effect, particularly due to its epoxy functionalities. It induced gene mutations in bacterial assays but did not show chromosomal damage in mouse models at certain doses .
  • No Observed Adverse Effect Level (NOAEL) : In repeated dose studies on rats, a NOAEL of 1000 mg/kg body weight per day was established without significant organ weight changes or pathological effects observed .

Case Studies

  • Biosensor Applications : A study demonstrated the use of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane for immobilizing enzymes on sensor surfaces, leading to enhanced sensitivity and stability of the biosensor compared to traditional methods.
  • Drug Delivery Systems : Another research highlighted the application of this compound in creating nanocarriers for targeted drug delivery, showing improved drug retention and release profiles due to the covalent bonding capabilities of the silane.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Trimethoxy[3-(oxiranylmethoxy)propyl]silaneC₉H₂₀O₅SiSimilar structure but different reactivity
(3-Glycidoxypropyl)trimethoxysilaneC₉H₂₀O₅SiContains both silane and epoxide groups
Trimethoxy(3-(oxiranylmethoxy)propyl)silaneC₉H₂₀O₅SiRelated structure with varying properties

These compounds share structural similarities but differ significantly in their reactivity profiles and specific applications, with dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane standing out due to its enhanced bonding capabilities.

Properties

CAS No.

100402-89-9

Molecular Formula

C9H20O7Si2

Molecular Weight

296.42 g/mol

IUPAC Name

dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3;

InChI Key

MJKQABSOJSRWQG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O

Origin of Product

United States

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